N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction, while the sulfonamide group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the phenyl and thiophene rings) could contribute to the compound’s stability, while the polar functional groups (like the sulfonamide and methoxy groups) could affect its solubility and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions, while the sulfonamide group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar functional groups, while its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Synthesis and Anticancer Activity
N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide and related compounds have been the focus of research for their potential anticancer activity. A study highlighted the synthesis and evaluation of novel oxadiazole analogues, with specific compounds showing sensitivity on various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer. The compounds were screened as per National Cancer Institute (NCI US) protocol, indicating a structured approach to evaluating their effectiveness as anticancer agents (Ahsan et al., 2014).
Antimicrobial and Antitubercular Properties
Further research into benzene sulfonamide pyrazole oxadiazole derivatives, which bear structural similarities, has revealed their potential as antimicrobial and antitubercular agents. Molecular docking studies against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) provided insights into the potential inhibition mechanisms and the efficacy of these compounds against various bacterial strains and tuberculosis (Shingare et al., 2022).
Photodynamic Therapy and Photoinduced Molecular Rearrangements
The compound has also been studied in the context of photodynamic therapy. A zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base exhibited remarkable potential as a Type II photosensitizer for cancer treatment due to its high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Additionally, the photochemistry of certain 1,2,4-oxadiazoles, closely related to the compound , in the presence of sulfur nucleophiles, has been explored. This research has led to synthetic methodologies that result in 1,2,4-thiadiazoles, showcasing the compound's versatility in photoinduced molecular rearrangements (Vivona et al., 1997).
Antitumor and Antioxidant Activities
The compound's derivatives have also shown promise in antitumor and antioxidant activities. N-substituted phenyl-5-aryl-1,3,4-oxadiazol-2-amines exhibited significant antiproliferative activity against a range of cancer cell lines. Moreover, some derivatives demonstrated free radical scavenging activity, indicating their potential as antioxidants (Ahsan et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-14-5-8-17(13-15(14)2)25(3)31(26,27)19-11-12-30-20(19)22-23-21(24-29-22)16-6-9-18(28-4)10-7-16/h5-13H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMRAHGXCOCJHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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